molecular formula C8H8Cl2O4S2 B13162265 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

Katalognummer: B13162265
Molekulargewicht: 303.2 g/mol
InChI-Schlüssel: IHAIRACGEFCZAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of both chloro and ethanesulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of benzene derivatives. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the chlorosulfonation process. Industrial production methods often employ large-scale chlorosulfonation reactors to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H8Cl2O4S2

Molekulargewicht

303.2 g/mol

IUPAC-Name

4-chloro-3-ethylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3

InChI-Schlüssel

IHAIRACGEFCZAE-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.